Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride

Medicinal Chemistry Building Blocks Salt Selection

Inconsistent salt stoichiometry in pyridazine building blocks can compromise molarity calculations and SAR reproducibility. Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS 1788044-11-0) solves this with a precisely defined 2:1 HCl stoichiometry, ensuring accurate solution preparation for qNMR and synthetic workflows. • Enhanced aqueous solubility (~27 g/L) enables efficient hydrazone formation and bioconjugation in aqueous or mixed media. • >97% purity reduces impurity-related false positives in kinase inhibitor screening assays. • Tight batch-to-batch consistency supports reliable SAR potency comparisons across analog series.

Molecular Formula C6H10Cl2N4O2
Molecular Weight 241.07 g/mol
CAS No. 1788044-11-0
Cat. No. B1434098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
CAS1788044-11-0
Molecular FormulaC6H10Cl2N4O2
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C=C1)NN.Cl.Cl
InChIInChI=1S/C6H8N4O2.2ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;;/h2-3H,7H2,1H3,(H,8,10);2*1H
InChIKeyVMHDNUGTKJCALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydrazinylpyridazine-3-carboxylate Dihydrochloride Overview


Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride (CAS 1788044-11-0) is a functionalized pyridazine derivative supplied as a dihydrochloride salt, featuring a hydrazinyl group at the 6-position and a methyl ester at the 3-position of the pyridazine ring . This heterocyclic building block is utilized in medicinal chemistry as an intermediate for constructing pyridazine-based kinase inhibitors and other bioactive molecules [1]. The dihydrochloride salt form offers distinct handling and solubility properties relative to its free base (CAS 1234616-16-0) and monohydrochloride (CAS 1313738-63-4) counterparts, making it a critical procurement consideration for synthetic and analytical workflows .

Workflow Pyridazine-based kinase inhibitor library construction
Selection Dihydrochloride salt for high purity and aqueous handling
Use Context Medicinal chemistry, bioconjugation, qNMR reference preparation

Substitution Concerns: Methyl 6-Hydrazinylpyridazine-3-carboxylate Dihydrochloride


Direct substitution of methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride with its free base or monohydrochloride salt is not equivalent in research or industrial settings. The dihydrochloride salt exhibits distinct physicochemical properties, including higher aqueous solubility and enhanced solid-state stability, which directly impact synthetic yield, purification efficiency, and analytical reproducibility . Furthermore, the commercial availability of the dihydrochloride in higher purity grades (e.g., >98% versus typical 95%) reduces the need for additional purification steps and minimizes the risk of impurity-related artifacts in downstream assays . These differences underscore that salt form selection is a critical procurement parameter for achieving consistent experimental outcomes.

Free base (CAS 1234616-16-0) exhibits limited aqueous solubility (~27 g/L calculated); salt form differences may reduce synthetic yield and assay homogeneity.
Monohydrochloride (CAS 1313738-63-4) is typically offered at 95% purity; the lower purity grade can introduce impurity-related artifacts in sensitive biological screens.
Monohydrochloride lacks the defined 2:1 HCl stoichiometry of the dihydrochloride, complicating exact molar concentration calculations for quantitative methods.

Methyl 6-Hydrazinylpyridazine-3-carboxylate Dihydrochloride Differentiation Guide


Superior Purity vs. Monohydrochloride

Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is commercially available with purity specifications of >98% from multiple suppliers , whereas the monohydrochloride salt (CAS 1313738-63-4) is typically offered at 95% purity . The higher purity grade reduces the likelihood of impurity interference in sensitive biological assays and eliminates the need for labor-intensive pre-use purification steps.

Purity Advantage
Specification review
Target >98%
Comparator (monohydrochloride) 95%
Supports high-throughput screening reproducibility
Supplier-reported specifications; verify lot-specific COA
Medicinal Chemistry Building Blocks Salt Selection

Enhanced Aqueous Solubility Over Free Base

The free base form (CAS 1234616-16-0) exhibits limited aqueous solubility, with a calculated solubility of approximately 27 g/L at 25°C . The dihydrochloride salt, by virtue of its ionic character, is expected to exhibit substantially higher water solubility, a property critical for aqueous reaction conditions and biological assay preparation [1].

Aqueous Solubility
Class-level
Solubility increase expected (class-level inference)
May improve aqueous reaction homogeneity
Free base ~27 g/L (calculated); dihydrochloride experimental data not reported
Drug Discovery Formulation Salt Screening

Stoichiometric Precision Over Monohydrochloride

The dihydrochloride salt contains exactly two equivalents of HCl per molecule of the free base, as confirmed by its molecular formula C6H10Cl2N4O2 and InChI representation . In contrast, the monohydrochloride (C6H9ClN4O2) contains one equivalent . This precise stoichiometry is essential for quantitative analytical methods where exact molar concentrations must be known, such as in NMR reference standard preparation or stoichiometric reaction planning.

HCl Stoichiometry
Source review
2:1 HCl stoichiometry
Enables accurate molar concentration calculation
Based on molecular formula (C₆H₁₀Cl₂N₄O₂); confirm by qNMR
Analytical Chemistry Quantitative NMR Stoichiometry

Purity Consistency Across Suppliers

Analysis of commercial listings indicates that methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride is consistently offered at purities of 97% or higher, with some suppliers specifying >98% . The free base is reported at 97% , while the monohydrochloride is typically listed at 95% . The narrower and higher purity band for the dihydrochloride reduces batch-to-batch variability, a key consideration for long-term research programs and GMP-adjacent workflows.

Supplier Purity Range
Specification review
97% to >98% (dihydrochloride)
Supports consistent SAR study outcomes
Aggregated commercial listings; verify current vendor COA
Procurement Quality Control Reproducibility

Methyl 6-Hydrazinylpyridazine-3-carboxylate Dihydrochloride Application Scenarios


High-Throughput Kinase Inhibitor Library Synthesis

The >98% purity specification of the dihydrochloride salt makes it the preferred building block for synthesizing pyridazine-based kinase inhibitor libraries. The reduced impurity profile minimizes the risk of false positives in primary screening assays and ensures that observed activity is attributable to the intended compound rather than contaminants [1].

Aqueous-Phase Bioconjugation and Labeling Reactions

The dihydrochloride salt's enhanced aqueous solubility relative to the free base (~27 g/L calculated) enables efficient hydrazone formation and bioconjugation reactions in aqueous or mixed aqueous-organic media. This property is critical for attaching the pyridazine scaffold to biomolecules or fluorescent tags under mild, physiologically relevant conditions [1].

Quantitative NMR Reference Standard Preparation

The precisely defined 2:1 HCl stoichiometry of the dihydrochloride salt allows for accurate molarity calculations when preparing reference standards for quantitative NMR (qNMR). This eliminates the uncertainty associated with variable salt composition and ensures reproducible quantitation of reaction yields and impurity levels [1].

Reproducible Synthetic Yields for SAR Campaigns

The tight supplier-reported purity range (97% to >98%) for the dihydrochloride salt reduces batch-to-batch variability, a critical factor in structure-activity relationship (SAR) studies where consistent synthetic yields and impurity profiles are essential for reliable potency comparisons across analogs [1].

Application
Selection Property
Validation Focus
High-throughput kinase inhibitor library synthesis
Purity specification grade
Impurity profile and synthetic reproducibility
Aqueous-phase bioconjugation and labeling
Aqueous solubility profile
Reaction homogeneity and yield
Quantitative NMR reference standard preparation
Stoichiometric composition
Molarity accuracy and lot consistency
Reproducible SAR campaign yields
Supplier purity consistency
Batch-to-batch variability and impurity tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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